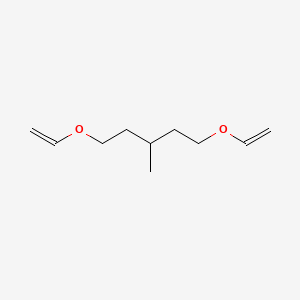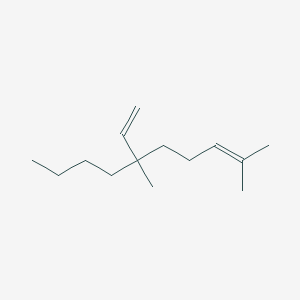
6-Ethenyl-2,6-dimethyldec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethenyl-2,6-dimethyldec-2-ene is an organic compound with the molecular formula C12H22. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structure, which includes an ethenyl group and two methyl groups attached to a decene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-2,6-dimethyldec-2-ene can be achieved through various methods. One common approach involves the use of alkenylation reactions, where an ethenyl group is introduced to a pre-existing decene structure. This can be done using reagents such as vinyl magnesium bromide in the presence of a catalyst like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale alkenylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethenyl-2,6-dimethyldec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) are frequently employed.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
6-Ethenyl-2,6-dimethyldec-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 6-ethenyl-2,6-dimethyldec-2-ene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyloct-2-ene: Similar in structure but with a shorter carbon chain.
6-Ethenyl-2,6-dimethylundec-2-ene: Similar structure with an additional carbon atom in the chain.
2,6-Dimethyl-7-octen-2-ol: Contains a hydroxyl group instead of an ethenyl group.
Uniqueness
6-Ethenyl-2,6-dimethyldec-2-ene stands out due to its specific combination of functional groups and carbon chain length, which confer unique chemical and physical properties. These properties make it particularly valuable in various applications, from organic synthesis to industrial production.
Propriétés
Numéro CAS |
69747-29-1 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
6-ethenyl-2,6-dimethyldec-2-ene |
InChI |
InChI=1S/C14H26/c1-6-8-11-14(5,7-2)12-9-10-13(3)4/h7,10H,2,6,8-9,11-12H2,1,3-5H3 |
Clé InChI |
BGCZUMSMXAQFDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CCC=C(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


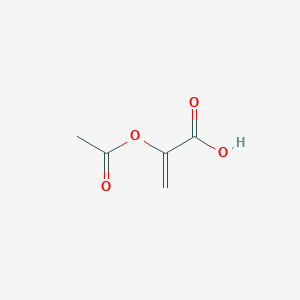
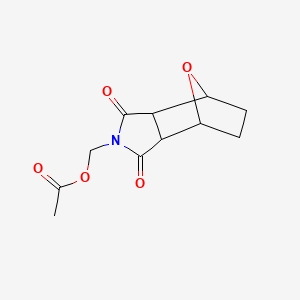
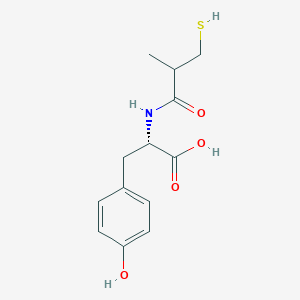
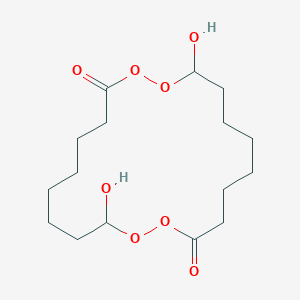
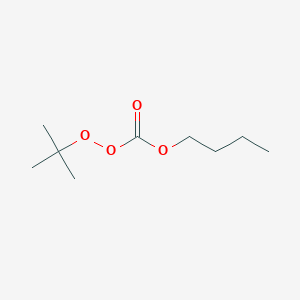
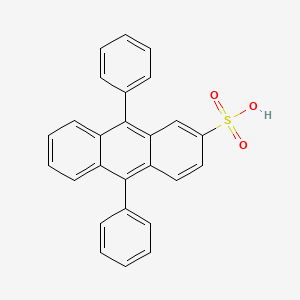
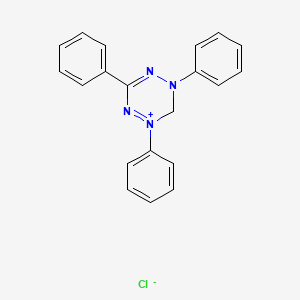
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
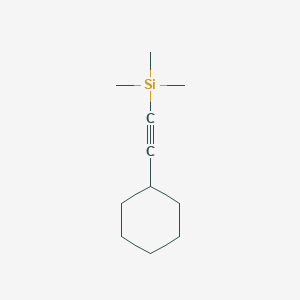
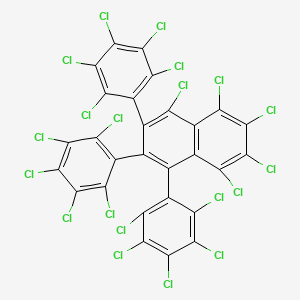
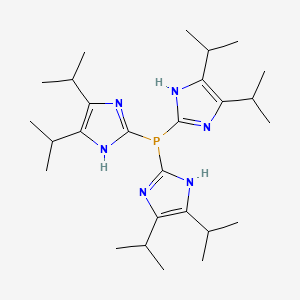
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)

